4-[4-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid
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Description
4-[4-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid is a useful research compound. Its molecular formula is C9H11F3N2O2 and its molecular weight is 236.194. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with trifluoromethyl groups have been found to exhibit numerous pharmacological activities
Mode of Action
It’s worth noting that trifluoromethyl-containing compounds often interact with their targets in unique ways due to the unique properties of the trifluoromethyl group .
Biological Activity
4-[4-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid is a compound of interest due to its unique structural properties and potential biological activities. The trifluoromethyl group is known to enhance the pharmacological profile of various compounds, making this molecule a candidate for further investigation in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C₁₁H₁₃F₃N₂O₂, with a molecular weight of 268.23 g/mol. The compound features a pyrazole ring, which is significant for its biological activity.
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₃F₃N₂O₂ |
Molecular Weight | 268.23 g/mol |
Melting Point | Not specified |
Solubility | Soluble in DMSO |
The biological activity of this compound primarily stems from its ability to interact with various biological targets. The trifluoromethyl group enhances lipophilicity and metabolic stability, which can lead to improved binding affinity for target proteins.
Key Biological Activities:
- Anti-inflammatory Effects : Compounds with similar structures have shown significant anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.
- Antimicrobial Activity : The presence of the pyrazole moiety has been linked to antimicrobial effects against various pathogens.
- Anticancer Properties : Preliminary studies suggest that derivatives of pyrazole compounds can inhibit tumor growth and induce apoptosis in cancer cells.
Case Studies
- Anti-inflammatory Activity : A study conducted on similar pyrazole derivatives demonstrated that they significantly reduced inflammation in animal models by inhibiting the NF-kB pathway, a critical regulator of inflammation .
- Antimicrobial Efficacy : Research indicated that compounds containing the trifluoromethyl group exhibited enhanced antibacterial activity against Gram-positive and Gram-negative bacteria .
- Cancer Cell Line Studies : In vitro assays showed that pyrazole derivatives could inhibit cell proliferation in various cancer cell lines, including breast and lung cancer, by inducing cell cycle arrest .
Table 1: Summary of Biological Activities
Properties
IUPAC Name |
4-[4-methyl-5-(trifluoromethyl)pyrazol-1-yl]butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N2O2/c1-6-5-13-14(4-2-3-7(15)16)8(6)9(10,11)12/h5H,2-4H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAOVAOPHQIRIGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1)CCCC(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.